molecular formula C14H20N2O3S B2849543 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941912-08-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Katalognummer B2849543
CAS-Nummer: 941912-08-9
Molekulargewicht: 296.39
InChI-Schlüssel: XCHUCFRZHFYWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as BQ-123, is a selective antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor and has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. Its selectivity and specificity make it a valuable tool for studying the role of ET-1 in these diseases. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. One area of interest is its potential use in the treatment of pulmonary hypertension, a disease characterized by elevated pulmonary arterial pressure and right ventricular dysfunction. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been shown to be effective in reducing pulmonary arterial pressure and improving right ventricular function in animal models of pulmonary hypertension, and further studies are needed to evaluate its potential therapeutic applications in humans.
Another area of interest is the development of more selective and potent ET-1 receptor antagonists. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor, but it has relatively low potency and requires high doses for therapeutic effect. The development of more potent and selective ET-1 receptor antagonists could lead to more effective treatments for cardiovascular and renal diseases.
Conclusion:
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a selective antagonist of the ET-1 receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its mechanism of action involves blocking the vasoconstrictive effects of ET-1, thereby improving vascular function and reducing blood pressure. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been extensively studied in animal models and has a good safety profile in humans. Future research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide could lead to the development of more effective treatments for cardiovascular and renal diseases.

Synthesemethoden

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can be synthesized using a solid-phase peptide synthesis method. The synthesis involves coupling the amino acid residues in a stepwise manner on a resin support, followed by cleavage and purification. The final product is obtained as a white powder with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to be effective in reducing blood pressure and improving renal function in animal models of hypertension and renal failure. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has also been studied for its potential use in the treatment of pulmonary hypertension, heart failure, and atherosclerosis.

Eigenschaften

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-4-9-16-13-7-6-12(15-20(2,18)19)10-11(13)5-8-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHUCFRZHFYWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.